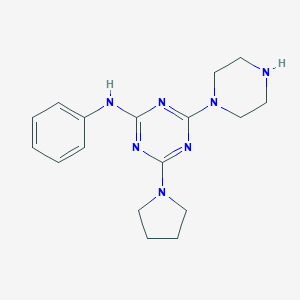
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine, also known as PPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PPT is a triazine derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
作用机制
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine acts as a selective dopamine D3 receptor antagonist, which may explain its potential therapeutic applications in neuropsychiatric disorders. Dopamine D3 receptors are involved in reward processing and motivation, and their dysregulation has been implicated in various neuropsychiatric disorders, including drug addiction and schizophrenia. By selectively blocking dopamine D3 receptors, N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine may modulate dopamine signaling and have therapeutic effects in these disorders.
Biochemical and Physiological Effects:
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine has been shown to have vasodilatory effects, which may be due to its ability to activate nitric oxide synthase. Additionally, N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine has been shown to inhibit the growth of cancer cells in vitro, which may be due to its ability to induce apoptosis and inhibit cell proliferation.
实验室实验的优点和局限性
One advantage of N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine is its specificity for dopamine D3 receptors, which may allow for more targeted and selective interventions in neuropsychiatric disorders. However, one limitation of N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine is its limited water solubility, which may affect its bioavailability and limit its potential therapeutic applications.
未来方向
Future research on N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine may involve exploring its potential therapeutic applications in other fields, such as immunology and infectious diseases. Additionally, further studies may investigate the pharmacokinetics and bioavailability of N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine, as well as its potential side effects and toxicity. The development of more water-soluble derivatives of N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine may also enhance its potential therapeutic applications.
合成方法
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine can be synthesized through various methods, including the reaction of 4-phenylpiperazine with 2,4,6-trichloro-1,3,5-triazine and subsequent reaction with pyrrolidine. Another method involves the reaction of 4-phenylpiperazine with cyanuric chloride and pyrrolidine. Both methods result in the formation of N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine as a white crystalline powder.
科学研究应用
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and cardiovascular diseases. In neuroscience, N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine has been shown to act as a selective dopamine D3 receptor antagonist, which may have implications for the treatment of drug addiction and other neuropsychiatric disorders. N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine has been investigated for its potential role in the treatment of cardiovascular diseases, as it has been shown to have vasodilatory effects.
属性
CAS 编号 |
433329-01-2 |
|---|---|
分子式 |
C17H23N7 |
分子量 |
325.4 g/mol |
IUPAC 名称 |
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H23N7/c1-2-6-14(7-3-1)19-15-20-16(23-10-4-5-11-23)22-17(21-15)24-12-8-18-9-13-24/h1-3,6-7,18H,4-5,8-13H2,(H,19,20,21,22) |
InChI 键 |
PEFCLWGGUHBYMG-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCNCC4 |
规范 SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCNCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



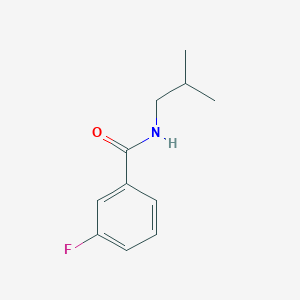

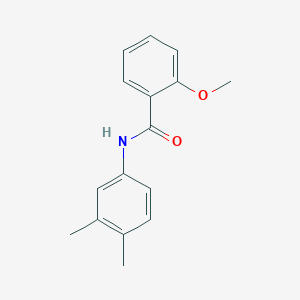



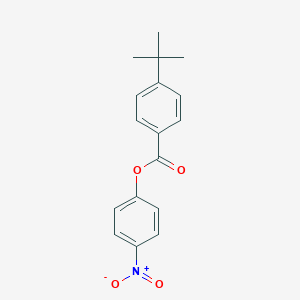


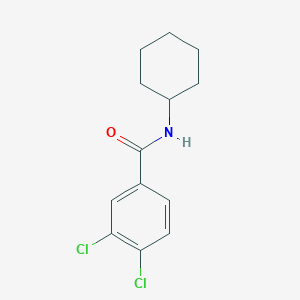
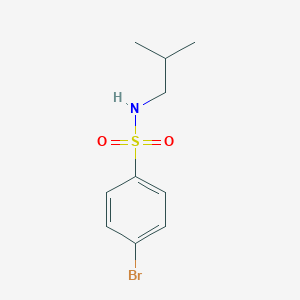

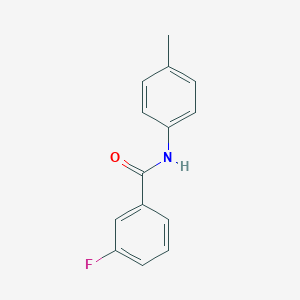
![3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B185210.png)